molecular formula C22H19BrO7 B2720941 (Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 929511-09-1

(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2720941
CAS No.: 929511-09-1
M. Wt: 475.291
InChI Key: DNWAHDYBHAFBHN-UWVJOHFNSA-N
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Description

(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C22H19BrO7 and its molecular weight is 475.291. The purity is usually 95%.
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Biological Activity

(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound notable for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety and a benzofuran derivative. These structural components are known to contribute to various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation through various pathways, including the downregulation of key oncogenic proteins .

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF715Cell cycle arrest
Compound CA54920Inhibition of PI3K/AKT pathway

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Studies on similar benzodioxole derivatives indicate they may inhibit pro-inflammatory cytokines and reduce oxidative stress in various models .

Case Study:
A study on a related compound demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Kinase Activity: Similar compounds have shown the ability to inhibit kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways: Activation of caspases and modulation of Bcl-2 family proteins have been documented.
  • Regulation of Gene Expression: The compound may influence transcription factors related to inflammation and cell survival.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO7/c1-3-27-22(25)12(2)29-16-4-5-17-18(9-16)30-19(20(17)24)8-13-6-15(23)7-14-10-26-11-28-21(13)14/h4-9,12H,3,10-11H2,1-2H3/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWAHDYBHAFBHN-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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